(S)-N-Metil Pregabalina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Manejo del Dolor Neuropático

(S)-N-Metil Pregabalina, al igual que la Pregabalina, se utiliza en el tratamiento del dolor neuropático, que es el dolor causado por daños o enfermedades que afectan el sistema nervioso somatosensorial. Es particularmente eficaz para controlar el dolor asociado a afecciones como la diabetes y el herpes zóster .

Anticonvulsivo

Este compuesto funciona como anticonvulsivo, ayudando a controlar las convulsiones en diversas formas de epilepsia. Su mecanismo implica la unión a los canales de calcio, lo que reduce la liberación de neurotransmisores y estabiliza la actividad eléctrica en el cerebro .

Tratamientos Anxiolíticos

this compound exhibe propiedades ansiolíticas, lo que la convierte en útil para el tratamiento de los trastornos de ansiedad. Proporciona un efecto terapéutico sin el riesgo de dependencia asociado a otros ansiolíticos .

Terapia para la Fibromialgia

También se aplica en el tratamiento de la fibromialgia, una afección crónica que se caracteriza por dolor musculoesquelético generalizado, fatiga y sensibilidad en áreas localizadas .

Síndrome de Piernas Inquietas

Los pacientes que sufren del síndrome de piernas inquietas pueden encontrar alivio con this compound, ya que puede aliviar la incomodidad y la necesidad de mover las piernas que se produce principalmente durante el descanso .

Síndrome de Abstinencia de Opioides

Se ha observado que el compuesto ayuda a controlar los síntomas asociados con la abstinencia de opioides, proporcionando una transición más suave para aquellos que se someten a tratamiento para la adicción a los opioides .

Trastorno de Ansiedad Generalizada

Su uso se extiende al tratamiento del trastorno de ansiedad generalizada (TAG), ofreciendo una alternativa a las terapias tradicionales .

Afecciones Dolorosas Más Allá de los Canales de Calcio

Investigaciones recientes sugieren que el papel de this compound en el manejo del dolor se extiende más allá de su interacción con los canales de calcio, potencialmente afectando diversos procesos fisiológicos y fisiopatológicos .

Mecanismo De Acción

Target of Action

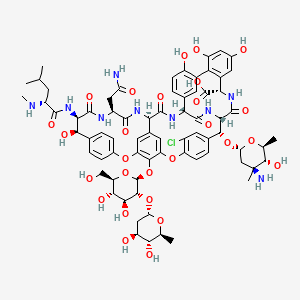

(S)-N-Methyl Pregabalin, also known as N-Methylpregabalin, is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . The primary targets of this compound are the α2δ-1 and α2δ-2 subunits of voltage-dependent calcium channels in central nervous system tissues .

Mode of Action

The compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission .

Biochemical Pathways

The biochemical pathways affected by (S)-N-Methyl Pregabalin involve the modulation of calcium influx at nerve terminals. This modulation inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .

Pharmacokinetics

After oral ingestion, (S)-N-Methyl Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The absorption of pregabalin and entry into the central nervous system is dependent on active transport via the L-type amino acid transporter 1 (LAT1) .

Result of Action

The binding of (S)-N-Methyl Pregabalin to the α2δ subunit of voltage-dependent calcium channels results in the inhibition of cellular calcium influx. This leads to a reduction in the release of excitatory neurotransmitters, thereby controlling neuronal hyperexcitability . This mechanism is believed to underlie the compound’s efficacy in managing conditions such as neuropathic pain, postherpetic neuralgia, and fibromyalgia .

Action Environment

The action, efficacy, and stability of (S)-N-Methyl Pregabalin can be influenced by various environmental factors. For instance, physiological data such as cardiorespiratory fluctuations are known to influence the intrinsic connectivity estimation within several brain networks

Análisis Bioquímico

Biochemical Properties

(S)-N-Methyl Pregabalin exhibits a high affinity for the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . By binding to these subunits, it inhibits cellular calcium influx, thereby attenuating neurotransmission . This modulation of calcium influx plays a crucial role in the biochemical reactions involving (S)-N-Methyl Pregabalin.

Cellular Effects

(S)-N-Methyl Pregabalin influences cell function by controlling neuronal hyperexcitability . It reduces the release of several types of neurotransmitters including glutamate, noradrenaline, and substance P . This reduction in neurotransmitter release can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of (S)-N-Methyl Pregabalin involves its binding to the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission . Despite its original design as a GABA mimetic, (S)-N-Methyl Pregabalin does not affect GABA A or GABA B receptor activity .

Temporal Effects in Laboratory Settings

It is known that the effects of (S)-N-Methyl Pregabalin can vary over time, with some patients experiencing relief from symptoms shortly after administration, while others may require longer periods of treatment to achieve the desired effects .

Dosage Effects in Animal Models

In animal models, the effects of (S)-N-Methyl Pregabalin can vary with different dosages . For example, in rats, pregabalin at a dosage of 60 mg/kg has been shown to attenuate mechanical, tactile, and heat hypersensitivity

Metabolic Pathways

It is known that pregabalin’s oral clearance is directly proportional to creatinine clearance, but is independent of gender, race, age, female hormonal status, daily dose, and dosing regimen .

Transport and Distribution

(S)-N-Methyl Pregabalin is transported across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1/SLC7A5) . This transporter mediates the transport of (S)-N-Methyl Pregabalin at the BBB, allowing it to exert its effects within the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that (S)-N-Methyl Pregabalin localizes to regions of the cell where voltage-activated calcium channels are present, such as the cell membrane .

Propiedades

IUPAC Name |

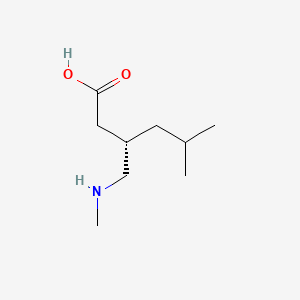

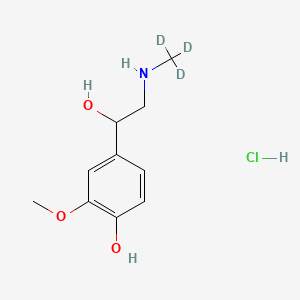

(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADUVMLGQASXOK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652655 | |

| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155843-61-0 | |

| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)